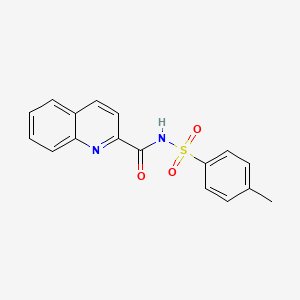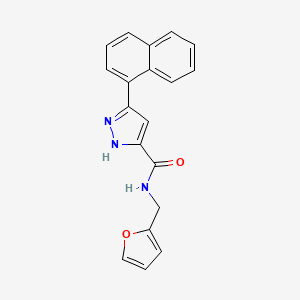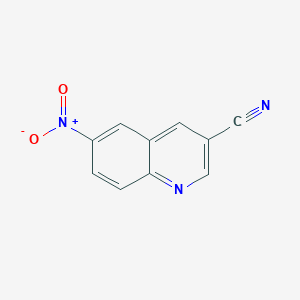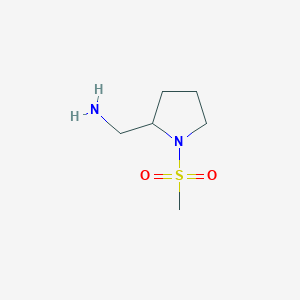
N-(4-Methylbenzenesulfonyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylbenzenesulfonyl)quinoline-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. . The structure of this compound includes a quinoline ring system, which is known for its diverse biological activities, and a sulfonamide group, which enhances its pharmacological properties.
Métodos De Preparación
The synthesis of N-(4-Methylbenzenesulfonyl)quinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the sulfonylated quinoline with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced reaction conditions such as microwave-assisted synthesis .
Análisis De Reacciones Químicas
N-(4-Methylbenzenesulfonyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound exhibits significant antitubercular activity, making it a promising candidate for the development of new antitubercular drugs.
Medicine: Its pharmacological properties are being explored for potential use in treating infectious diseases, particularly tuberculosis.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-(4-Methylbenzenesulfonyl)quinoline-2-carboxamide involves its interaction with specific molecular targets . One of the primary targets is the mycobacterial membrane protein large 3 (MmpL3), which is essential for the survival of Mycobacterium tuberculosis. The compound inhibits the function of MmpL3, leading to the disruption of cell wall synthesis and ultimately the death of the bacterial cells. Additionally, it may interact with other cellular pathways, contributing to its overall antitubercular activity.
Comparación Con Compuestos Similares
N-(4-Methylbenzenesulfonyl)quinoline-2-carboxamide can be compared with other similar compounds, such as :
N’-(4-Methylbenzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide: This compound has a similar sulfonyl group but differs in the quinoline ring system, which includes a thieno group.
Quinoline-4-carboxamide Derivatives: These compounds share the quinoline core but differ in the position and nature of the substituents, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific combination of the quinoline core and the sulfonamide group, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H14N2O3S |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)sulfonylquinoline-2-carboxamide |
InChI |
InChI=1S/C17H14N2O3S/c1-12-6-9-14(10-7-12)23(21,22)19-17(20)16-11-8-13-4-2-3-5-15(13)18-16/h2-11H,1H3,(H,19,20) |
Clave InChI |
RKGKQWUTUQUOTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500263.png)
![Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B12500267.png)
![1-{2-[2-(2-aminoethoxy)acetamido]-3,3-dimethylbutanoyl}-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12500275.png)


![Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500302.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500308.png)
![2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12500314.png)

![1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500322.png)
![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)

![5-(3-fluorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500354.png)
